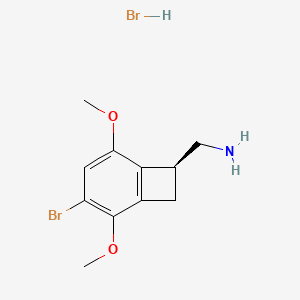

TCB-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TCB-2 is a hallucinogen discovered in 2006 by Thomas McLean working in the lab of David Nichols at Purdue University . It is a conformationally-restricted derivative of the phenethylamine 2C-B, also a hallucinogen, and acts as a potent agonist for the 5-HT 2A and 5-HT 2C receptors with a K i of 0.26 nM at the human 5-HT 2A receptor .

Molecular Structure Analysis

TCB-2 binds to the central area of the hIL-2Rα binding region on hIL-2 . The binding angle and epitope are different from previously known hIL-2Rα .Chemical Reactions Analysis

TCB-2 has been found to induce head twitches, decrease food consumption in food-deprived mice, induce hypothermia, and increase corticosterone levels, with no effects on locomotor activity or anxiety-like behaviors in the open field .Wissenschaftliche Forschungsanwendungen

Degradation in Water Matrices

TCB-2, also known as 1,2,3-trichlorobenzene (TCB), has been used in the syntheses of dyes, pesticides, solvents, and other chemicals . It’s been identified as a priority pollutant by the European Water Framework Directive . A study investigated the behavior of TCB during the sulfate radical–based advanced oxidation processes (SR-AOPs) involving UV activation of persulfate or peroxymonosulfate . The efficacy of the SR-AOPs was highly dependent on the pH, initial oxidant concentration, UV fluence, and matrix characteristics .

Environmental Impact

The presence of micropollutants like TCB in the environment poses a significant risk to surface and groundwater quality . These micropollutants are often detected in water bodies at trace levels as a result of human activities including modern industry, farms, and even domestic wastewaters .

Advanced Oxidation Processes

In natural waters, TCB degradation by the UV/S2O82− process proved to be most effective in acidic conditions (pH 5), while the UV/HSO5− process showed the highest efficacy in basic conditions (pH 9.5), achieving a maximum TCB degradations of 97–99% .

Superconductor Discovery

TCB-2 has been used in structure searches for superconductor discovery in XB2 (X = Sc, Ti, V, Cr, and Tc) under pressures up to 100 GPa . Among them, CrB2 becomes dynamically stable at 108 GPa and shows superconductivity with a transition temperature (Tc) of 26.0 K . TcB2 is not dynamically stable until 9 GPa. At 20 GPa, it has a Tc of 23.5 K .

Non-Thermal Plasma Technology

TCB-2 has been used in non-thermal plasma (NTP) technology for the decomposition of 1,2,4-trichlorobenzene . The parameters of TCB decomposition using NTP technology was investigated through a series of experiments, including voltage, frequency, water content, initial concentration, flow rate, and oxygen content .

Transition Metal Borides

TCB-2 has been used in the study of transition metal borides. Researchers found that transition metal atoms (Cr/Tc) dominate soft phonon vibrations and make significant contributions to the electron–phonon coupling (EPC) and superconductivity in CrB2/TcB2 .

Wirkmechanismus

Target of Action

TCB-2, a hallucinogen discovered in 2006 , is a conformationally-restricted derivative of the phenethylamine 2C-B . The primary targets of TCB-2 are the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin neurotransmitter system, which plays a crucial role in various physiological and psychological processes .

Mode of Action

TCB-2 acts as a potent agonist for the 5-HT 2A and 5-HT 2C receptors . It binds to these receptors with a Ki of 0.26 nM at the human 5-HT 2A receptor , indicating a high affinity. This binding triggers a series of intracellular events, leading to the activation of these receptors .

Biochemical Pathways

The activation of the 5-HT 2A and 5-HT 2C receptors by TCB-2 leads to a cascade of biochemical reactions. These reactions involve signaling via the phosphoinositide and arachidonic acid pathways . The exact downstream effects of these pathways are complex and can vary depending on the specific cellular context .

Pharmacokinetics

Like other hallucinogens, it is likely that tcb-2 is absorbed orally, distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of TCB-2, determining how much of the drug reaches its

Safety and Hazards

Zukünftige Richtungen

While there are few reports on TCB-2, it’s known that it has 65-fold greater effects on signaling via the phosphoinositide versus arachidonic acid pathways . This suggests that TCB-2 could be useful for future research in understanding these pathways and their roles in various physiological processes.

Eigenschaften

IUPAC Name |

[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMMXVZAUGQKRF-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C2=C1[C@H](C2)CN)OC)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16086372 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)